Ethyl 2-methyl-5-[(phenylcarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 5-[N-(BENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with various functional groups, including a benzenesulfonyl group, a benzamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(BENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Formation of the Benzamido Group: The benzamido group can be formed by reacting the intermediate with benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of ETHYL 5-[N-(BENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[N-(BENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and interactions due to its unique structural features.
Industry: Use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(BENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
ETHYL 5-[N-(BENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with similar structural features but different biological activities and applications.
2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides: Compounds with similar benzamide structures but different functional groups and reactivity.
Properties
Molecular Formula |
C25H21NO6S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 5-[benzenesulfonyl(benzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H21NO6S/c1-3-31-25(28)23-17(2)32-22-15-14-19(16-21(22)23)26(24(27)18-10-6-4-7-11-18)33(29,30)20-12-8-5-9-13-20/h4-16H,3H2,1-2H3 |
InChI Key |
ZWSODQTUPGEFJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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